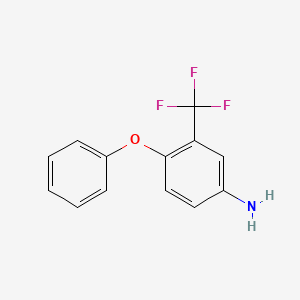

4-Phenoxy-3-(trifluoromethyl)aniline

Description

4-Phenoxy-3-(trifluoromethyl)aniline (CAS: 267416-81-9) is an aniline derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a phenoxy (-O-C₆H₅) substituent at the 4-position. Its molecular formula is C₁₃H₁₀F₃NO, with a molecular weight of 253.224 g/mol . This compound is primarily utilized in laboratory settings as a building block for pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenoxy group contributes to π-π stacking interactions, influencing its reactivity and biological activity .

Properties

IUPAC Name |

4-phenoxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)11-8-9(17)6-7-12(11)18-10-4-2-1-3-5-10/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVOXGPMYXJKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595152 | |

| Record name | 4-Phenoxy-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267416-81-9 | |

| Record name | 4-Phenoxy-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-3-(trifluoromethyl)aniline typically involves the reaction of 4-phenoxyaniline with trifluoromethylating agents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the coupling of aryl halides with boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxy-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, often using hydrogenation or metal hydrides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated aniline derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity:

4-Phenoxy-3-(trifluoromethyl)aniline is noted for its role as an intermediate in the synthesis of various anticancer agents. For example, it has been utilized in the synthesis of sorafenib, a multi-kinase inhibitor approved for treating advanced renal cell carcinoma. Sorafenib targets several kinases involved in tumor growth and angiogenesis, making it a critical component in cancer therapy .

2. Drug Development:

The trifluoromethyl group in this compound contributes to the pharmacokinetic properties of drugs. Compounds containing this group often exhibit improved metabolic stability and bioavailability, making them attractive candidates for further drug development .

Industrial Applications

1. Agrochemicals:

The compound's unique properties are exploited in the formulation of agrochemicals. Its ability to act as a herbicide or pesticide ingredient has been investigated, with promising results in controlling various agricultural pests while minimizing environmental impact .

2. Material Science:

In materials science, this compound is explored for its potential use in developing high-performance polymers and coatings. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance, making these materials suitable for demanding applications .

Case Study 1: Synthesis Optimization

A recent study optimized the synthesis of this compound using a safer and more environmentally friendly approach compared to traditional methods. The new method reduced the reaction temperature and minimized hazardous waste generation, paving the way for industrial scalability .

Case Study 2: Biological Evaluation

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. These findings suggest that modifications to the compound can lead to potent anticancer agents with specific targeting capabilities .

Mechanism of Action

The mechanism of action of 4-Phenoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Structural and Chemical Properties

The trifluoromethyl-aniline family exhibits diverse properties depending on substituent type and position. Key derivatives and their characteristics are summarized below:

Key Observations :

- Substituent Position : Ortho-substituted derivatives (e.g., 2-(trifluoromethyl)aniline) exhibit lower pKa values due to steric and electronic effects, enhancing acidity and biological activity .

- Electron-Withdrawing Groups : Chloro and nitro substituents increase electrophilicity, making these compounds suitable for NLO applications or as reactive intermediates .

- Phenoxy vs. Methoxy: The phenoxy group in this compound provides greater steric bulk and aromatic interactions compared to methoxy, influencing solubility and binding affinity .

Biological Activity

4-Phenoxy-3-(trifluoromethyl)aniline is an organic compound notable for its unique structural features, including a phenoxy group and a trifluoromethyl group attached to an aniline core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 253.22 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀F₃N |

| Molecular Weight | 253.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | GLVOXGPMYXJKGS-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which is crucial for modulating the activity of target proteins involved in various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. A study conducted on various bacterial strains showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several derivatives of phenoxyaniline, including this compound. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Apoptosis : In another study, researchers investigated the effects of this compound on human breast cancer cell lines (MCF-7). Treatment with 10 µM concentration resulted in a significant increase in apoptotic cells compared to control groups, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Trifluoromethylaniline | Trifluoromethyl group only | Moderate antimicrobial |

| 4-Phenoxyaniline | Phenoxy group only | Limited anticancer activity |

| This compound | Both groups present | Enhanced antimicrobial and anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.